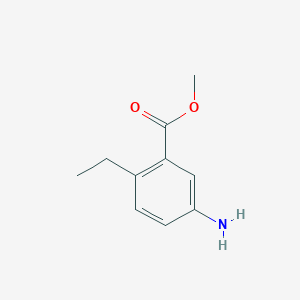

Methyl 5-amino-2-ethylbenzoate

Description

Contextualization within the Broader Field of Substituted Benzoate (B1203000) Esters

Substituted benzoate esters are a cornerstone of organic chemistry, forming the structural basis for a multitude of organic compounds. nih.gov These molecules, characterized by a benzene (B151609) ring attached to a carboxylate ester group, are valued for their relative stability and the diverse reactions they can undergo. google.com The identity and position of various substituents on the benzene ring dramatically influence the ester's physical and chemical properties, such as its reactivity, solubility, and electronic characteristics. nih.gov

Methyl benzoate itself is used as a solvent and in perfumery. hmdb.casinocurechem.com When additional functional groups are introduced onto the ring, as in Methyl 5-amino-2-ethylbenzoate, the potential applications expand significantly. These derivatives are crucial intermediates in the synthesis of pharmaceuticals, dyes, and specialty polymers. sinocurechem.com For instance, the specific arrangement of electron-donating or electron-withdrawing groups can fine-tune the molecule's properties for specialized applications, such as in the development of local anesthetics or advanced materials. acs.org

Significance of Functionalized Aminobenzoate Architectures in Synthetic Chemistry

The presence of both an amino (-NH2) and an ester (-COOCH3) group makes aminobenzoate esters exceptionally versatile building blocks in organic synthesis. researchgate.netnih.gov This dual functionality allows for a wide array of chemical transformations.

The amino group serves as a nucleophile or a base and can be readily modified. It can undergo reactions like alkylation, acylation, and diazotization, which allows for the introduction of a vast range of other functional groups. The ester group, on the other hand, can be hydrolyzed to a carboxylic acid or can react with nucleophiles at its carbonyl carbon. nih.gov

This orthogonal reactivity is highly prized in multi-step syntheses, where one group can be manipulated while the other remains protected or inert, enabling the construction of complex molecular architectures. nih.gov Derivatives of aminobenzoic acid are foundational for creating various dyes, food additives, and pharmaceuticals. mdpi.com Specifically, para-aminobenzoic acid (PABA) and its derivatives have been explored for their biological activities, including antimicrobial and cytotoxic properties. mdpi.com

Overview of Current Research Trajectories and Academic Relevance for this compound

While extensive research exists for the broader class of aminobenzoates, specific studies focusing exclusively on this compound are limited in publicly available literature. Much of the current research focuses on its isomers, such as Methyl 2-amino-5-ethylbenzoate bldpharm.comchemsrc.com and Methyl 5-amino-2-methylbenzoate. nih.gov

Research on these related compounds provides valuable insight into the potential reactivity and applications of this compound. For example, studies on aminobenzoic acid derivatives often involve their use as precursors for biologically active molecules. researchgate.net Research trajectories include their incorporation into larger molecules to evaluate antimicrobial, anti-inflammatory, and anticancer activities. nih.gov Furthermore, the unique substitution pattern of this compound makes it a candidate for investigation in materials science, where precise molecular geometry can influence polymer properties or the formation of liquid crystals. The synthesis of such specifically substituted benzoates is often a key step in developing new drugs and functional materials. google.com

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely published. However, computational methods and data from close structural analogs provide reliable estimates. The data for the isomeric compound, Methyl 5-amino-2-methylbenzoate , is presented below for context. nih.gov

Table 1: Computed Physicochemical Properties of Methyl 5-amino-2-methylbenzoate Note: This data is for an isomer and is provided for illustrative purposes.

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| XLogP3 | 2.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Source: PubChem CID 15049977 nih.gov

Table 2: General Spectroscopic Features for Aminobenzoate Esters

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, ethyl group protons (a triplet and a quartet), methyl ester protons (a singlet), and amino group protons (a broad singlet). |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, and the carbons of the ethyl and methyl groups. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester carbonyl), C-O stretching (ester), and aromatic C-H and C=C bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns typical of benzoate esters. |

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

methyl 5-amino-2-ethylbenzoate |

InChI |

InChI=1S/C10H13NO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h4-6H,3,11H2,1-2H3 |

InChI Key |

GREUJKUNTASZMM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Amino 2 Ethylbenzoate

Multi-Step Synthesis Pathways from Established Precursors

The synthesis of Methyl 5-amino-2-ethylbenzoate is typically achieved through a logical sequence of reactions starting from readily available precursors. The most common pathway involves the introduction of the required functional groups onto a substituted benzene (B151609) ring, followed by modifications to yield the final product.

Regioselective Functionalization Strategies

A primary synthetic route commences with 2-ethylbenzoic acid. The key to this synthesis is the controlled introduction of a nitrogen-containing functional group at the C-5 position. This is most effectively accomplished through electrophilic aromatic substitution, specifically nitration.

The directing effects of the substituents on the aromatic ring guide the position of the incoming nitro group. The ethyl group (-CH₂CH₃) is an activating ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director. Consequently, the nitration of 2-ethylbenzoic acid preferentially occurs at the position that is para to the ethyl group and meta to the carboxylic acid group, which is the C-5 position. This regioselectivity is crucial for the successful synthesis of the desired isomer. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, with careful temperature control to prevent the formation of unwanted byproducts stmarys-ca.edursc.orgprepchem.commasterorganicchemistry.comquora.com. The reaction for a similar substrate, o-chlorobenzoic acid, is kept below 0°C to minimize side reactions prepchem.com.

Esterification and Transesterification Reactions

Following nitration, the resulting 2-ethyl-5-nitrobenzoic acid undergoes esterification to form the methyl ester. The most common method is Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid google.comgoogle.com. The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is often used, and the water formed during the reaction is removed, for instance, by azeotropic distillation with an entraining solvent like toluene google.com.

Alternatively, the esterification can be performed after the reduction of the nitro group. However, carrying out the esterification on the nitro-substituted intermediate is often preferred to avoid potential side reactions involving the more reactive amino group.

Reductive Transformations for Amino Group Introduction

The introduction of the amino group is achieved by the reduction of the nitro group in the intermediate, methyl 2-ethyl-5-nitrobenzoate. This transformation is a well-established and reliable step in aromatic chemistry. Several reductive methods are available, offering different levels of selectivity and reactivity.

Catalytic Hydrogenation: This is a widely used method where the nitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice, often used in a solvent like methanol or ethanol. commonorganicchemistry.comsciencemadness.org This method is known for its high efficiency and clean conversion, typically yielding the amine in quantitative amounts sciencemadness.org. Other catalysts like platinum or Raney nickel can also be employed masterorganicchemistry.com.

Metal-Based Reductions: Another common approach involves the use of a metal in an acidic medium. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid, are effective for reducing aromatic nitro groups. commonorganicchemistry.commasterorganicchemistry.com These methods are particularly useful when catalytic hydrogenation might affect other functional groups in the molecule, as they offer good chemoselectivity commonorganicchemistry.commasterorganicchemistry.com.

The choice of reducing agent can be critical depending on the presence of other reducible functional groups in the molecule.

Table 1: Comparison of Common Reagents for Aromatic Nitro Group Reduction

| Reagent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂ / Pd-C | Methanol or Ethanol solvent, room temp., 1-4 atm H₂ | High yield, clean reaction, catalyst is recyclable. | Can reduce other functional groups (alkenes, alkynes, etc.); requires specialized hydrogenation equipment. |

| SnCl₂ ⋅ 2H₂O | Ethanol solvent, reflux | Mild conditions, good for lab scale, selective. | Stoichiometric amounts of tin salts are produced as waste. |

| Fe / HCl or AcOH | Ethanol/Water solvent, reflux | Inexpensive, effective. | Requires acidic conditions, produces iron sludge waste. |

| Zn / AcOH | Acetic acid solvent, heating | Mild reduction. | Stoichiometric amounts of zinc salts are produced as waste. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous NaOH/NH₃ | Rapid reduction in aqueous solution for water-soluble substrates. | Less common for ester substrates which may hydrolyze in basic conditions. |

Halogenation and Subsequent Cross-Coupling Methodologies

An alternative, though less direct, pathway to this compound involves halogenation followed by a cross-coupling reaction. This route would begin with the regioselective halogenation (e.g., bromination or chlorination) of 2-ethylbenzoic acid at the 5-position. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for this purpose sioc-journal.cn.

After halogenation and subsequent esterification to form methyl 5-halo-2-ethylbenzoate, the amino group can be introduced using modern cross-coupling techniques. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable ligand and a base, is a powerful method for forming carbon-nitrogen bonds. This reaction would couple the aryl halide with an ammonia (B1221849) surrogate or ammonia itself to install the 5-amino group. While highly effective, this multi-step approach involving expensive catalysts is often considered for more complex molecules where the nitration-reduction pathway is not feasible.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is essential for maximizing yield, purity, and cost-effectiveness in the synthesis of this compound.

For the nitration step, key variables include the temperature and the ratio of the acids in the nitrating mixture. Lowering the reaction temperature, often to 0°C or below, is critical to control the reaction rate and prevent over-nitration or the formation of undesired isomers prepchem.com. The concentration of sulfuric acid is also important, as it acts to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺) masterorganicchemistry.com.

In the esterification reaction, optimization involves shifting the chemical equilibrium. This can be achieved by using a large excess of the alcohol (methanol) or by continuously removing water as it is formed. The choice and concentration of the acid catalyst (e.g., H₂SO₄) also play a significant role in the reaction rate google.comgoogle.com.

For the reduction of the nitro group , the choice of catalyst and reaction conditions determines the efficiency and selectivity. With catalytic hydrogenation, factors such as hydrogen pressure, catalyst loading (mol% of Pd/C), and temperature can be adjusted to optimize the reaction time and ensure complete conversion sciencemadness.org. When using metal reductants like SnCl₂ or Fe, the pH of the reaction medium is a critical parameter that must be controlled for an effective reduction and to facilitate product isolation sciencemadness.org.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter that can significantly influence the outcome of each synthetic step.

Nitration: The reaction is often carried out in the nitrating mixture itself, where sulfuric acid serves as both a catalyst and the solvent. For competitive nitrations, glacial acetic acid is sometimes used to dissolve the aromatic substrates stmarys-ca.edu. The solvent must be inert to the strong oxidizing conditions.

Esterification: While the alcohol reactant (methanol) can sometimes serve as the solvent, non-polar solvents like toluene or chlorobenzene can be used as an entraining agent to remove water azeotropically, thereby increasing the reaction yield google.com.

Reduction: The choice of solvent for the reduction step depends on the reducing agent. For catalytic hydrogenation with Pd/C, polar protic solvents like methanol and ethanol are excellent choices as they readily dissolve the starting material and the hydrogen gas sciencemadness.org. For metal-based reductions, solvents that can tolerate acidic conditions and facilitate the reaction, such as ethanol-water mixtures, are common. Recently, biphasic systems like water/2-MeTHF have been developed to facilitate easier work-up and improve the green credentials of the process rsc.org.

Temperature and Pressure Influence on Synthesis Yields

The rate of hydrogenation generally increases with both temperature and pressure. researchgate.net Higher temperatures provide the necessary activation energy for the reaction to proceed, while increased hydrogen pressure enhances the concentration of dissolved hydrogen, thereby accelerating the reaction rate. researchgate.net However, excessively high temperatures can lead to undesirable side reactions, such as dehalogenation (if applicable) or the formation of oligomeric species, which can reduce the purity and yield of the desired amine.

Table 1: General Influence of Temperature and Pressure on Catalytic Hydrogenation of Nitroarenes

| Parameter | Effect on Reaction Rate | Potential Negative Impacts at High Levels |

| Temperature | Increases reaction rate | - Decreased selectivity- Increased byproduct formation- Catalyst deactivation |

| Pressure | Increases reaction rate | - Increased cost and safety concerns- Potential for over-reduction |

This table provides a generalized overview based on established principles of catalytic hydrogenation.

Catalyst Selection and Mechanistic Aspects in Synthesis

The choice of catalyst is paramount in the synthesis of this compound, as it dictates the reaction's efficiency, selectivity, and conditions. The most common catalysts for the reduction of nitroarenes are heterogeneous catalysts, particularly noble metals on a solid support and Raney nickel. orgsyn.org

Palladium on Carbon (Pd/C): This is one of the most widely used catalysts for nitro group reduction due to its high activity and efficiency under relatively mild conditions. researchgate.net The hydrogenation of nitroaromatics over Pd/C typically proceeds smoothly at or near room temperature and atmospheric pressure, although elevated pressures can be used to accelerate the reaction. researchgate.net The mechanism is believed to involve the adsorption of both the nitro compound and hydrogen onto the palladium surface, followed by a stepwise reduction of the nitro group to the amine.

Raney Nickel: This is another highly effective and more cost-effective catalyst for the hydrogenation of nitro compounds. mdma.ch It is known for its high activity, which stems from its large surface area and the presence of adsorbed hydrogen. wikipedia.org Reductions using Raney nickel can often be carried out at room temperature and low to moderate hydrogen pressures. mdma.ch The reaction with Raney nickel is believed to proceed through a series of intermediates, including nitroso and hydroxylamine species. orientjchem.org

Iron-based Catalysts: In the context of green chemistry, there is growing interest in using earth-abundant and less toxic metals like iron. organic-chemistry.org Iron-catalyzed transfer hydrogenation, using formic acid as a hydrogen donor, has emerged as a promising method that can be performed under mild, base-free conditions. organic-chemistry.org

The general mechanism for the catalytic hydrogenation of a nitroarene to an aniline is understood to proceed through a series of intermediates. The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamine. Finally, the hydroxylamine is reduced to the corresponding amine. orientjchem.org The specific pathway and the rate-determining step can be influenced by the catalyst, solvent, and reaction conditions.

Table 2: Common Catalysts for the Reduction of Nitroarenes

| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

| Palladium on Carbon (Pd/C) | Room temperature to moderate heat, atmospheric to moderate pressure | High activity, good selectivity, mild conditions | Higher cost compared to non-noble metals |

| Raney Nickel | Room temperature to moderate heat, atmospheric to moderate pressure | High activity, lower cost | Pyrophoric nature requires careful handling |

| Iron-based Catalysts | Mild conditions (e.g., room temperature) with a hydrogen donor | Low cost, low toxicity, sustainable | May require specific ligands or conditions for high activity |

This table summarizes general characteristics of commonly used catalysts for nitroarene reduction.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aromatic amines to minimize environmental impact and enhance sustainability. Key areas of focus include the use of environmentally benign solvents, solvent-free reaction conditions, and strategies to improve atom economy and reduce waste.

Traditionally, the reduction of nitroarenes is carried out in organic solvents. However, from a green chemistry perspective, the use of such solvents is discouraged due to their potential toxicity, flammability, and contribution to volatile organic compound (VOC) emissions.

Solvent-Free Reactions: Performing the reduction under solvent-free conditions is a highly desirable green alternative. nih.gov For example, the reduction of nitroarenes has been successfully achieved using sulfur in the presence of alumina-supported sodium hydroxide (B78521) under solvent-free conditions, providing the corresponding primary amines in excellent yields. nih.gov This approach eliminates the need for a solvent, simplifying work-up procedures and reducing waste.

Aqueous Medium Reactions: Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, and abundance. acs.org Catalytic transfer hydrogenation of nitroarenes using a magnetically recoverable palladium catalyst has been demonstrated to be effective in water. nih.govacs.org The use of water as a solvent not only enhances the safety and environmental profile of the synthesis but can also facilitate catalyst recovery and reuse. Recent studies have shown exceptional performance of a palladium-on-glass-wool catalyst for the reduction of nitrobenzene to aniline in aqueous solutions at room temperature and ambient pressure. researchgate.netnih.gov

Atom Economy: Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. savemyexams.com The catalytic hydrogenation of nitroarenes to anilines is an inherently atom-economical process, with water being the only byproduct. rsc.org The theoretical atom economy for the reduction of a nitro compound (R-NO₂) with hydrogen (H₂) to an amine (R-NH₂) is calculated as follows:

Percent Atom Economy = (Molecular Weight of R-NH₂ / (Molecular Weight of R-NO₂ + 3 * Molecular Weight of H₂)) * 100

For the synthesis of aniline from nitrobenzene, the catalytic route has an atom economy of 72%, a significant improvement over older methods like the Béchamp reduction which has an atom economy of only 35% and generates large amounts of iron oxide sludge. rsc.orgbuecher.de

Waste Minimization: Waste minimization in the synthesis of this compound can be achieved through several strategies:

Catalyst Recycling: The use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a crucial aspect of waste reduction. Magnetically separable catalysts, for instance, offer a convenient method for recovery and recycling. nih.gov

Avoiding Stoichiometric Reagents: Catalytic methods are preferred over stoichiometric reductions (e.g., using metals like iron, tin, or zinc in acidic media) as they generate significantly less inorganic waste. organic-chemistry.org

Process Optimization: Careful optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can maximize the yield of the desired product and minimize the formation of byproducts, thereby reducing waste.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Transformation Mechanisms of Methyl 5 Amino 2 Ethylbenzoate

Reactivity of the Ester Moiety

The ester group in Methyl 5-amino-2-ethylbenzoate is a primary site for nucleophilic acyl substitution reactions. These transformations are fundamental to converting the ester into other important functional groups such as carboxylic acids, amides, and different esters.

Hydrolysis Kinetics and Mechanistic Pathways

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group to form the carboxylate, which is subsequently protonated during workup to yield the carboxylic acid. The presence of the electron-donating amino and ethyl groups on the benzene (B151609) ring may slightly decrease the electrophilicity of the carbonyl carbon, thus affecting the reaction rate compared to unsubstituted methyl benzoate (B1203000).

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated, and the carboxylic acid is formed.

A comparative look at the hydrolysis rates of similar esters can provide insight. For instance, studies on the hydrolysis of various substituted benzoate esters have shown that electron-withdrawing groups generally accelerate the rate of hydrolysis, while electron-donating groups retard it.

Table 1: Comparative Half-lives of Hydrolysis for Benzoate Esters in Rat Plasma

| Compound | Half-life (t½, min) |

|---|---|

| Methyl benzoate | 36 |

| Ethyl benzoate | 14 |

| This compound | Data not available |

Data for methyl and ethyl benzoate are provided for comparative purposes. The reactivity of this compound is expected to be influenced by its specific substitution pattern.

Aminolysis and Amidation Reactions with Primary and Secondary Amines

The reaction of this compound with primary or secondary amines, known as aminolysis, yields the corresponding N-substituted 5-amino-2-ethylbenzamides. This reaction also proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.com The amine acts as the nucleophile, attacking the carbonyl carbon of the ester. chemistrysteps.com

The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, forming the amide. chemistrysteps.com The reaction is often slower than the corresponding reaction with more reactive acylating agents like acyl chlorides and may require heating or the use of a catalyst. chemistrysteps.com Computational studies on the aminolysis of methyl benzoate with ammonia (B1221849) have shown that the reaction can proceed through either a concerted or a stepwise neutral mechanism, with both pathways having similar activation energies. acs.orgnih.gov General base catalysis, where an excess of the reacting amine facilitates proton transfer, has been shown to significantly lower the activation energy of the process. nih.gov

Table 2: General Conditions for Aminolysis of Benzoate Esters

| Amine Type | Typical Conditions | Product |

|---|---|---|

| Primary Amine (e.g., R-NH₂) | Neat or in a solvent (e.g., MeOH), heat | N-alkyl-5-amino-2-ethylbenzamide |

Transesterification with Diverse Alcohol Substrates

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. This compound can be converted to other alkyl esters of 5-amino-2-ethylbenzoic acid through this reaction. The reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is typically used as the solvent. masterorganicchemistry.comyoutube.com

Under basic conditions, the mechanism involves the attack of an alkoxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then eliminates the original methoxide ion. masterorganicchemistry.comyoutube.com In acid-catalyzed transesterification, the carbonyl oxygen is first protonated, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

The unreacted primary and secondary amines within a polymer network have been shown to catalyze the transesterification of poly(β-amino ester) gels in the presence of alcohols. nih.gov This suggests that the amino group in this compound could potentially participate in intramolecular catalysis, although this has not been explicitly studied for this molecule.

Reactivity of the Aromatic Ring and Amino Group

The aromatic ring and the amino group of this compound are key to its utility in the synthesis of more complex molecules, participating in both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the amino group is a strong activating group and an ortho-, para-director, while the ethyl group is a weak activating group and also an ortho-, para-director. The ester group is a deactivating group and a meta-director. The directing effects of these substituents will determine the position of incoming electrophiles.

The powerful activating and directing effect of the amino group will dominate the regioselectivity of EAS reactions. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group. The positions ortho to the amino group are C4 and C6, and the para position is C2, which is already substituted with an ethyl group. The C6 position is sterically hindered by the adjacent ethyl group. Thus, the most likely position for electrophilic attack is the C4 position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | Methyl 5-amino-4-nitro-2-ethylbenzoate |

| Halogenation | Br⁺, Cl⁺ | Methyl 5-amino-4-bromo-2-ethylbenzoate, Methyl 5-amino-4-chloro-2-ethylbenzoate |

| Sulfonation | SO₃ | 4-Amino-5-(methoxycarbonyl)-2-ethylbenzenesulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | Generally not recommended due to reaction at the amino group |

It is important to note that under strongly acidic conditions, such as those used for nitration or sulfonation, the amino group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺). The ammonium group is a strong deactivating group and a meta-director. In this case, the directing effects would be a competition between the meta-directing ammonium group and the ortho, para-directing ethyl group, leading to more complex product mixtures. To control the regioselectivity and prevent unwanted side reactions, the amino group is often protected, for example, by acylation to form an amide, before carrying out the electrophilic substitution. The amide is still an ortho-, para-director but is less activating than the free amino group.

Nucleophilic Reactions at the Aromatic Core

Nucleophilic aromatic substitution (NAS) on the benzene ring of this compound is generally difficult. For NAS to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically nitro groups, located ortho or para to a good leaving group, such as a halide. The unsubstituted aromatic ring of this compound, which is substituted with electron-donating amino and ethyl groups, is not expected to be susceptible to nucleophilic attack under standard NAS conditions.

However, reactions involving the amino group itself are common. The amino group is nucleophilic and can react with various electrophiles. For example, it can be acylated by acyl chlorides or anhydrides, alkylated by alkyl halides, or can undergo diazotization when treated with nitrous acid at low temperatures. Diazotization would yield a diazonium salt, a versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer or related reactions.

N-Alkylation and Acylation of the Amino Functionality

The amino group at the 5-position of this compound is a key site for nucleophilic reactions, readily undergoing both N-alkylation and N-acylation. These transformations are fundamental in modifying the compound's structure and properties for various applications.

N-Alkylation: This reaction involves the substitution of one or both hydrogen atoms of the primary amino group with alkyl groups. The process typically employs alkyl halides, such as methyl iodide, in the presence of a base like potassium carbonate. The reaction can be carried out at room temperature or with gentle heating to facilitate the substitution. The nucleophilic nitrogen atom of the amino group attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion.

N-Acylation: In N-acylation, an acyl group (R-C=O) is introduced to the nitrogen atom of the amino group, forming an amide linkage. This is a common strategy to protect the amino group or to synthesize more complex molecules. Acyl chlorides or acid anhydrides are frequently used as acylating agents. For instance, the reaction with acetyl chloride, often in the presence of a base like pyridine (B92270) or sodium hydroxide, proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically conducted at cool temperatures, between 0 and 10°C, to control the reactivity of the acyl chloride. A similar transformation has been documented for the synthesis of ethyl 5-[(2-cyanoacetyl)amino]-2-methylbenzoate. The acylation of magnesium methyl malonate with a preformed imidazole (B134444) derivative is another effective method.

Interactive Table: N-Alkylation and Acylation Reactions

| Reaction Type | Reagent Examples | Base Examples | Typical Conditions | Product Type |

| N-Alkylation | Alkyl halides (e.g., methyl iodide) | Potassium carbonate (K2CO3) | Room temperature or mild heating | Secondary or tertiary amine |

| N-Acylation | Acyl chlorides (e.g., acetyl chloride), Acid anhydrides | Pyridine, Sodium hydroxide (NaOH) | 0–10°C (for acyl chlorides) | Amide |

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound allows it to undergo diazotization, a pivotal reaction that converts the amine into a diazonium salt. This intermediate is highly versatile and can subsequently participate in various coupling reactions, most notably azo coupling.

Diazotization: This process involves treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com The reaction results in the formation of an aryl diazonium salt, where the amino group is transformed into a diazonium group (-N₂⁺). masterorganicchemistry.com Diazonium salts are known for being excellent leaving groups (as N₂ gas), which makes them valuable intermediates in organic synthesis. masterorganicchemistry.com However, they are often unstable and potentially explosive, so they are usually prepared and used immediately in subsequent reactions without isolation. masterorganicchemistry.com

Azo Coupling: The resulting diazonium salt is an electrophile and can react with an activated aromatic ring, an electron-rich coupling partner, in a reaction known as azo coupling. youtube.com This electrophilic aromatic substitution reaction forms an azo compound, characterized by the -N=N- linkage, which connects two aromatic rings. These azo compounds are often highly conjugated and, as a result, are frequently colored, finding use as dyes and pigments. youtube.com The reaction is initiated by the electron-donating group on the coupling partner. youtube.com To minimize steric hindrance, the coupling typically occurs at the para position of the coupling partner. youtube.com

Interactive Table: Diazotization and Azo Coupling

| Reaction Step | Reagents | Key Intermediate/Product | Significance |

| Diazotization | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | Aryl diazonium salt | Forms a highly reactive intermediate with a good leaving group (N₂). masterorganicchemistry.com |

| Azo Coupling | Activated aromatic compound (electron-rich) | Azo compound (-N=N- linkage) | Creates highly conjugated systems, often resulting in colored compounds. youtube.com |

Derivatization and Analog Synthesis of Methyl 5 Amino 2 Ethylbenzoate

Synthesis of Amide and Carbamate (B1207046) Derivatives

The primary amino group of methyl 5-amino-2-ethylbenzoate is a prime target for acylation and carbamoylation reactions, leading to the formation of a diverse array of amide and carbamate derivatives.

Amide derivatives are readily synthesized through the reaction of the amino group with various acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. A general approach involves the direct acylation of this compound with an appropriate acid chloride in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. Alternatively, amide bond formation can be achieved by reacting the amine with a carboxylic acid using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Carbamate derivatives can be prepared by reacting this compound with chloroformates or by isocyanate intermediates. For instance, treatment with an alkyl or aryl chloroformate in the presence of a base yields the corresponding N-alkoxycarbonyl or N-aryloxycarbonyl derivative. Another common method involves the reaction with an isocyanate, which can be generated in situ from an acyl azide (B81097) via a Curtius rearrangement, to produce urea (B33335) derivatives, a subclass of carbamates.

Table 1: Representative Amide and Carbamate Synthesis Reactions

| Derivative Type | Reactant 1 | Reactant 2 | Reaction Conditions | Product |

| Amide | This compound | Acetyl chloride | Pyridine, 0°C to rt | Methyl 5-(acetylamino)-2-ethylbenzoate |

| Amide | This compound | Benzoic acid | EDC, HOBt, DMF | Methyl 5-(benzoylamino)-2-ethylbenzoate |

| Carbamate | This compound | Ethyl chloroformate | Triethylamine, CH2Cl2 | Methyl 5-((ethoxycarbonyl)amino)-2-ethylbenzoate |

| Urea | This compound | Phenyl isocyanate | Toluene, rt | Methyl 2-ethyl-5-(3-phenylureido)benzoate |

Design and Preparation of Substituted Benzoate (B1203000) Analogs

Modification of the benzene (B151609) ring of this compound allows for the synthesis of a wide range of substituted benzoate analogs. Electrophilic aromatic substitution reactions can be employed to introduce various functional groups onto the ring, although the directing effects of the existing amino and ethyl groups must be considered. The amino group is a strong activating group and is ortho-, para-directing, while the ethyl group is a weakly activating, ortho-, para-directing group.

For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms at positions ortho or para to the amino group. Nitration can be performed using a mixture of nitric acid and sulfuric acid, though careful control of reaction conditions is necessary to avoid over-nitration and oxidation. Subsequent reduction of the nitro group can provide access to diaminobenzoate derivatives. Furthermore, the amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups.

Heterocyclic Ring Formation Utilizing the Amino and Ester Groups

The proximate amino and ester functionalities on the this compound scaffold provide a strategic advantage for the construction of fused heterocyclic ring systems. These intramolecular cyclization reactions can lead to the formation of various nitrogen-containing heterocycles.

One common strategy involves the reaction of the amino group with a suitable bifunctional reagent to construct a new ring. For example, reaction with a β-ketoester, such as ethyl acetoacetate, can lead to the formation of a quinoline (B57606) ring system through a Conrad-Limpach-Knorr type reaction. Similarly, reaction with diketene (B1670635) can yield acetoacetamide (B46550) derivatives, which can then be cyclized under acidic conditions to form quinolinone structures.

The ester group can also participate in cyclization reactions. For instance, after conversion of the amino group to a more reactive functional group, such as a hydrazine, intramolecular condensation with the ester can lead to the formation of pyridazinone rings. The strategic combination of derivatizing the amino group followed by intramolecular cyclization involving the ester moiety opens up a vast landscape of potential heterocyclic analogs.

Polymeric and Oligomeric Derivatives as Precursors

This compound, possessing both an amino and an ester group, can serve as a valuable monomer for the synthesis of various polymeric and oligomeric materials. The bifunctional nature of this molecule allows it to participate in step-growth polymerization reactions, leading to the formation of polyamides and other related polymers. google.comlibretexts.org

Polyamides can be synthesized from this compound through self-condensation or by copolymerization with other monomers. google.comlibretexts.orgchemguide.co.uk For self-condensation, the ester group can be hydrolyzed to the corresponding carboxylic acid, and then the resulting amino acid can be polymerized under conditions that promote amide bond formation, often at elevated temperatures or with the use of activating agents. Alternatively, the methyl ester can be directly involved in polycondensation reactions with diamines, although this is generally less efficient than using the corresponding acyl chloride. A more common approach is the copolymerization of the corresponding 5-amino-2-ethylbenzoic acid with a diol to form polyesteramides or with a diamine to form polyamides.

The synthesis of polyurethanes and polyureas is also a feasible pathway. Conversion of the amino group to an isocyanate functionality would create a monomer that can be polymerized with diols or diamines to produce these respective polymer classes. The resulting polymers, incorporating the substituted benzoate unit, may exhibit unique thermal, mechanical, and solubility properties. The ethyl substituent on the aromatic ring can influence the polymer's physical characteristics by affecting chain packing and intermolecular interactions.

Table 2: Potential Polymeric and Oligomeric Derivatives

| Polymer Type | Monomer(s) Derived from this compound | Co-monomer | Potential Polymer Structure |

| Polyamide | 5-Amino-2-ethylbenzoic acid | Self-condensation | Repeating units of -[NH-C6H3(Et)-CO]- |

| Polyesteramide | 5-Amino-2-ethylbenzoic acid | 1,4-Butanediol | Repeating units of -[NH-C6H3(Et)-CO-O-(CH2)4-O]- |

| Polyurethane | Methyl 2-ethyl-5-isocyanatobenzoate | Ethylene glycol | Repeating units of -[CO-NH-C6H3(Et)-CO-O-(CH2)2-O]- |

Stereoselective Synthesis of Chiral Derivatives (if applicable)

The parent molecule, this compound, is achiral. However, the introduction of a chiral center is a key strategy for accessing enantiomerically pure derivatives, which is of significant interest in medicinal chemistry and materials science. Stereoselective synthesis can be achieved by reacting the existing functional groups with chiral reagents or by employing chiral catalysts.

One approach to introduce chirality is through the acylation of the amino group with a chiral carboxylic acid or its derivative. This results in the formation of diastereomeric amides, which can potentially be separated by chromatography or crystallization. Alternatively, asymmetric synthesis can be employed to create a new chiral center in the molecule. For instance, if a suitable prochiral substrate is generated from this compound, an asymmetric hydrogenation or other stereoselective reduction could be performed.

A more direct route to chiral derivatives involves the use of the amino group in stereoselective transformations. For example, the formation of a chiral Schiff base by reacting the amine with a chiral aldehyde, followed by a stereoselective addition reaction to the imine, could install a new chiral center. Furthermore, if a ketone were introduced into the molecule, for example at the benzylic position of the ethyl group, its asymmetric reduction would lead to a chiral alcohol. While the direct stereoselective synthesis of chiral derivatives of this compound itself is not widely reported, the principles of asymmetric synthesis provide a clear roadmap for accessing such compounds.

Advanced Spectroscopic and Structural Elucidation of Methyl 5 Amino 2 Ethylbenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as an unparalleled tool for the definitive structural confirmation of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the covalent framework and spatial arrangement of atoms within Methyl 5-amino-2-ethylbenzoate can be assembled.

Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound provides initial, crucial information about the electronic environment of the protons. The aromatic region is expected to show distinct signals for the three protons on the benzene (B151609) ring. The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, with their coupling providing clear evidence of their connectivity. The methyl ester group will present as a sharp singlet, and the amino group protons will also appear as a singlet, the chemical shift of which can be influenced by solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum complements the ¹H data by revealing the number of unique carbon environments. Signals for the carbonyl carbon of the ester, the aromatic carbons (both protonated and quaternary), and the carbons of the ethyl and methyl ester groups are expected at characteristic chemical shifts.

To definitively assign these signals and confirm the substitution pattern, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a clear correlation between the methylene and methyl protons of the ethyl group would be observed, confirming this fragment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of protonated carbons in the aromatic ring and the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations for structural confirmation would include correlations from the ethyl group's methylene protons to the aromatic ring, and from the methyl ester protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For instance, NOESY can show correlations between the protons of the ethyl group and the adjacent aromatic proton, further confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D Correlations |

| -COOCH₃ | ~3.8 | ~52 | HMBC to C=O |

| -NH₂ | ~3.6 (broad) | - | - |

| H-3 | ~7.0 | ~118 | COSY with H-4, HMBC to C-1, C-5 |

| H-4 | ~6.7 | ~115 | COSY with H-3, H-6, HMBC to C-2, C-6 |

| H-6 | ~7.2 | ~130 | COSY with H-4, HMBC to C-2, C-4 |

| -CH₂CH₃ | ~2.6 (quartet) | ~25 | COSY with -CH₂CH₃, HMBC to C-1, C-2, C-3 |

| -CH₂CH₃ | ~1.2 (triplet) | ~15 | COSY with -CH₂CH₃, HMBC to -CH₂CH₃ |

| C-1 | - | ~128 | HMBC from H-3, H-6, -CH₂CH₃ |

| C-2 | - | ~145 | HMBC from H-3, H-6, -CH₂CH₃ |

| C-5 | - | ~148 | HMBC from H-3, H-4, H-6 |

| C=O | - | ~168 | HMBC from -COOCH₃ |

Dynamic NMR Studies for Conformational Analysis

The substituents on the benzene ring of this compound are not necessarily static. Rotation around single bonds, such as the C-C bond connecting the ethyl group to the ring and the C-O bond of the ester, can lead to different conformations. Dynamic NMR (DNMR) is the technique of choice for studying these conformational changes. nih.gov

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of rotation decreases. If the energy barrier to rotation is high enough, the exchange between conformers can be "frozen out" on the NMR timescale, leading to the appearance of separate signals for each conformer. nih.gov For a molecule like this compound, DNMR could be used to study the rotational barrier of the ethyl group, which may be influenced by steric interactions with the adjacent ester group. nih.govnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a complementary perspective to NMR by probing the vibrational modes of the functional groups within a molecule. Both IR and Raman spectroscopy can provide a "fingerprint" of the compound and offer insights into bonding and intermolecular interactions.

Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its functional groups. uomustansiriyah.edu.iq

Amino (-NH₂) Group: Primary aromatic amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹. The asymmetric stretch appears at a higher frequency than the symmetric stretch. youtube.com An N-H bending (scissoring) vibration is expected around 1620 cm⁻¹.

Ester (-COOCH₃) Group: A strong C=O stretching band is one of the most prominent features in the IR spectrum, typically appearing around 1720-1700 cm⁻¹. C-O stretching vibrations will appear in the 1300-1100 cm⁻¹ region.

Aromatic Ring: C-H stretching vibrations for the aromatic protons are expected just above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ range can be indicative of the substitution pattern.

Ethyl (-CH₂CH₃) Group: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. Bending vibrations for the methyl and methylene groups will appear in the 1470-1370 cm⁻¹ region.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Amino (-NH₂) | Asymmetric N-H Stretch | ~3450 | Medium |

| Amino (-NH₂) | Symmetric N-H Stretch | ~3350 | Medium |

| Amino (-NH₂) | N-H Scissoring | ~1620 | Medium |

| Aromatic | C-H Stretch | ~3100-3000 | Medium |

| Aliphatic (-CH₂, -CH₃) | C-H Stretch | ~2980-2850 | Strong |

| Ester (C=O) | Stretch | ~1710 | Strong |

| Aromatic | C=C Stretch | ~1600-1450 | Strong |

| Aliphatic (-CH₂, -CH₃) | Bending | ~1470-1370 | Medium |

| Ester (C-O) | Stretch | ~1300-1100 | Strong |

| Aromatic | C-H Out-of-plane Bending | ~900-700 | Medium-Strong |

Hydrogen Bonding Interactions Analysis

The presence of both a hydrogen bond donor (the -NH₂ group) and hydrogen bond acceptors (the carbonyl oxygen of the ester and the nitrogen atom itself) allows for the formation of intermolecular hydrogen bonds. optica.orgnih.gov These interactions can have a significant effect on the vibrational frequencies.

In concentrated solutions or in the solid state, intermolecular hydrogen bonding will cause a broadening and a shift to lower wavenumbers of the N-H stretching bands in the IR spectrum. quora.com By performing concentration-dependent IR studies, the extent of intermolecular hydrogen bonding can be assessed. In very dilute solutions in a non-polar solvent, the sharp, "free" N-H stretching bands at higher frequencies may become more apparent. quora.com The C=O stretching frequency of the ester can also be slightly perturbed by hydrogen bonding. This analysis of hydrogen bonding is crucial as it influences the physical properties and crystal packing of the compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an essential technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the molecular formula can be unequivocally confirmed.

For this compound (C₁₀H₁₃NO₂), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated. HRMS analysis would provide an experimental mass that matches this calculated value, thereby confirming the elemental composition and lending further, definitive support to the structural elucidation derived from NMR and vibrational spectroscopy. Fragmentation patterns observed in the mass spectrum can also provide additional structural information, for example, the loss of the methoxy (B1213986) group (-OCH₃) or the ethyl group (-CH₂CH₃).

Accurate Mass Determination and Fragmentation Pathway Elucidation

The precise determination of the molecular mass and the study of fragmentation patterns are crucial for the unambiguous identification of this compound. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which can be used to determine its elemental composition.

For this compound (C₁₀H₁₃NO₂), the theoretical exact mass is 179.0946 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 179.

The fragmentation of the molecular ion upon electron impact (EI) or other ionization techniques provides valuable structural information. The fragmentation pathways for aromatic esters and amines are well-established and can be predicted for this compound. chemguide.co.uklibretexts.orglibretexts.org The process begins with the ionization of the molecule, forming a radical cation [C₁₀H₁₃NO₂]⁺•. This energetically unstable ion then breaks down into smaller, more stable fragments. chemguide.co.uklibretexts.org

Predicted Fragmentation of this compound:

A primary fragmentation event for esters is the loss of the alkoxy group. In this case, the loss of the methoxy radical (•OCH₃) from the molecular ion would result in the formation of an acylium ion.

[M - •OCH₃]⁺: Loss of the methoxy group (mass 31) would generate a fragment at m/z 148. This corresponds to the 5-amino-2-ethylbenzoyl cation.

Another common fragmentation pathway for esters is the loss of the entire ester group.

[M - •COOCH₃]⁺: Cleavage of the bond between the aromatic ring and the carbonyl group would lead to the loss of the carbomethoxy group (mass 59), resulting in a fragment at m/z 120, corresponding to the 4-ethylanilinium radical cation.

Fragmentation can also occur at the ethyl substituent.

[M - •CH₃]⁺: Loss of a methyl radical (mass 15) from the ethyl group would produce a fragment at m/z 164. This is a common fragmentation for alkyl-substituted aromatic compounds.

The following table summarizes the predicted major fragments for this compound.

| m/z | Predicted Fragment Ion | Formula | Notes |

| 179 | Molecular Ion [M]⁺• | [C₁₀H₁₃NO₂]⁺• | Parent ion |

| 164 | [M - CH₃]⁺ | [C₉H₁₀NO₂]⁺ | Loss of a methyl radical from the ethyl group |

| 148 | [M - OCH₃]⁺ | [C₉H₁₀NO]⁺ | Loss of the methoxy radical |

| 120 | [M - COOCH₃]⁺ | [C₈H₁₀N]⁺ | Loss of the carbomethoxy group |

This table is based on general fragmentation principles of aromatic esters and amines and not on experimentally obtained data for this compound.

Coupled Techniques (e.g., LC-MS/MS) for Complex Mixtures

In complex matrices such as environmental or biological samples, the direct analysis of a single compound is often hindered by the presence of interfering substances. Coupled techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for the separation, detection, and quantification of target analytes in such mixtures.

An LC-MS/MS method for the analysis of primary aromatic amines, including compounds structurally similar to this compound, would typically involve the following steps:

Chromatographic Separation: The sample is first injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. A reversed-phase column (e.g., C18) is commonly used to separate the components of the mixture based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol) is employed to achieve optimal separation.

Ionization: The eluent from the LC column is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for polar compounds like aromatic amines, typically operating in positive ion mode to generate protonated molecules [M+H]⁺.

Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, the precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 180) is selected in the first mass analyzer (Q1). It is then passed into a collision cell (q2) where it undergoes collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting product ions are then separated and detected in the second mass analyzer (Q3). This process of selecting a precursor ion and analyzing its fragments is known as multiple reaction monitoring (MRM) and provides very high selectivity and sensitivity.

The selection of specific precursor-to-product ion transitions allows for the highly selective detection and quantification of the target analyte, even in the presence of co-eluting isobaric interferences.

X-ray Crystallography for Solid-State Structure Determination

Unit Cell Parameters and Crystal Packing Analysis

A single crystal of this compound, if grown, would be subjected to X-ray diffraction analysis. The diffraction pattern would allow for the determination of the unit cell, which is the basic repeating structural unit of a crystal. The unit cell is defined by six parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). These parameters, along with the space group, describe the crystal system (e.g., monoclinic, orthorhombic).

The analysis of the crystal packing would reveal how the individual molecules of this compound are arranged within the unit cell. This arrangement is governed by the drive to achieve the most thermodynamically stable structure through efficient packing and favorable intermolecular interactions.

Intermolecular Interactions and Supramolecular Architectures

The solid-state structure of this compound would be significantly influenced by intermolecular interactions. nih.govresearchgate.netmdpi.comrsc.org The presence of both a hydrogen bond donor (the amino group, -NH₂) and hydrogen bond acceptors (the carbonyl oxygen and the ester oxygen) suggests that hydrogen bonding would be a dominant force in the crystal packing. nih.govresearchgate.net

It is likely that the amino group of one molecule would form hydrogen bonds with the carbonyl or ester oxygen of a neighboring molecule. These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional supramolecular architectures. mdpi.comrsc.org

In addition to hydrogen bonding, other non-covalent interactions would also play a role:

π-π Stacking: The aromatic rings of adjacent molecules could engage in π-π stacking interactions, further stabilizing the crystal structure. researchgate.net

The interplay of these various intermolecular forces would dictate the final crystal packing and, consequently, the macroscopic properties of the solid, such as its melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) corresponds to the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the substituted benzene ring. The electronic spectrum of aniline, a related parent compound, shows two main absorption bands in the UV region, which are attributed to π → π* transitions. docbrown.info The presence of the amino (-NH₂), ethyl (-CH₂CH₃), and methyl ester (-COOCH₃) groups on the benzene ring will influence the positions and intensities of these absorption bands.

Amino Group (-NH₂): As an auxochrome, the amino group has a strong bathochromic (red shift) and hyperchromic (increased intensity) effect on the π → π* transitions of the benzene ring due to the lone pair of electrons on the nitrogen atom extending the conjugated system.

Ethyl Group (-CH₂CH₃): This alkyl group has a small bathochromic effect.

Methyl Ester Group (-COOCH₃): This group can act as a chromophore and will also influence the electronic transitions.

The UV-Vis spectrum of this compound would likely exhibit strong absorption in the UV region, with the exact λ_max values depending on the solvent used, as solvent polarity can affect the energies of the electronic states.

Computational Chemistry and Theoretical Studies of Methyl 5 Amino 2 Ethylbenzoate

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the electronic structure and three-dimensional geometry of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system. For Methyl 5-amino-2-ethylbenzoate, DFT methods, which balance computational cost and accuracy, are commonly used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations can confirm the near-planar structure of the benzene (B151609) ring and predict the spatial orientation of the amino and ethyl ester substituents.

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. researchcommons.org

In a molecule like this compound, the HOMO is typically localized over the electron-rich portions of the molecule, namely the amino group and the aromatic ring. The LUMO, conversely, is often found on the electron-withdrawing ester group. The distribution of these orbitals dictates how the molecule interacts with other reagents. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for an Aromatic Amine (Note: This data is representative and based on typical values for similar aromatic compounds, as specific values for this compound are not publicly available.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Electron-donating capacity, localized on the amino group and benzene ring. |

| LUMO | -1.20 | Electron-accepting capacity, localized on the ester group. |

| HOMO-LUMO Gap | 4.65 | Indicates moderate chemical reactivity and stability. |

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule. researchgate.net The map is generated by calculating the electrostatic potential at the molecule's electron density surface. Different colors are used to denote varying potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow areas represent neutral or weakly polarized regions. researchgate.net

For this compound, an EPS map would show a significant negative potential (red) around the oxygen atoms of the ester group and a lesser negative potential on the nitrogen of the amino group, highlighting their nucleophilic character. researchgate.net Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), indicating their electrophilic nature. researchgate.netresearchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting sites of reaction. researchgate.net

Conformer Analysis and Conformational Landscape Mapping

Molecules with rotatable single bonds, like the ethyl and ester groups in this compound, can exist in multiple spatial arrangements known as conformers. Conformer analysis aims to identify the most stable of these arrangements and to map the energy landscape that connects them.

Theoretical calculations can systematically rotate the flexible bonds within the molecule to identify various conformers. The energy of each conformer is then calculated to determine its relative stability. The most stable conformer, or the global minimum on the potential energy surface, represents the most likely structure of the molecule under given conditions. The calculations also reveal the energy barriers for converting between different conformers. Studies on similar molecules, such as substituted furans, demonstrate that these energy barriers for bond rotation or intramolecular hydrogen transfer can be quantified using computational methods. mdpi.com For this compound, key rotations would occur around the C-C bond of the ethyl group and the C-O bond of the ester linkage.

Table 2: Hypothetical Relative Energies of Conformers for this compound (Note: This table is illustrative, demonstrating the type of data obtained from a conformational analysis. Specific values require dedicated computational studies.)

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Stability |

| A | 180° (anti-periplanar) | 0.00 | Most Stable |

| B | 60° (gauche) | 1.5 | Less Stable |

| C | 0° (syn-periplanar) | 4.2 | Transition State |

Solvent Effects on Conformational Preferences

The presence of a solvent can significantly influence the conformational preferences of a molecule. Computational models can simulate these effects using either implicit solvent models (which treat the solvent as a continuous medium) or explicit solvent models (which include individual solvent molecules). A polar solvent may stabilize a more polar conformer through dipole-dipole interactions or hydrogen bonding, potentially changing the most stable conformation from what is predicted in the gas phase. For this compound, a polar solvent could interact with the amino and ester groups, influencing the rotational barrier and the relative stability of its conformers.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for investigating the step-by-step pathway of a chemical reaction. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and rate.

For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino or ester groups, transition state calculations can be performed. For example, in a cyclization reaction similar to those seen with related amino esters, DFT calculations could model the bond-forming process, identify the transition state structure, and calculate the activation energy required for the reaction to proceed. mdpi.com These calculations provide detailed mechanistic insights that are often difficult to obtain experimentally. mdpi.com

Energetics and Kinetics of Key Transformations

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions. For this compound, these calculations can determine the thermodynamic stability of reactants, products, intermediates, and transition states.

For instance, in a typical electrophilic substitution reaction, the activation energy barriers for substitution at different positions on the aromatic ring can be calculated. The amino group is a strong activating group and ortho-, para-director, while the ethyl and methyl ester groups are weakly activating and deactivating groups, respectively. Computational analysis would likely confirm that the positions ortho and para to the amino group are the most favorable for electrophilic attack, providing quantitative data on the energy barriers for each potential substitution pattern.

Illustrative Energetic Data for a Hypothetical Transformation:

| Transformation Step | Relative Energy (kcal/mol) |

| Reactants (this compound + Reagent) | 0 |

| Transition State 1 | +15 |

| Intermediate | -5 |

| Transition State 2 | +10 |

| Products | -20 |

| Note: This table is illustrative and does not represent actual experimental or calculated data for a specific reaction. |

Role of Catalysis in Reaction Pathways

Computational studies are crucial for elucidating the role of catalysts in reactions involving this compound. Catalysts can alter reaction pathways by lowering the activation energy, thus increasing the reaction rate and selectivity.

For example, in the acylation of the amino group, a catalyst like pyridine (B92270) can be modeled to understand its interaction with the reactants and its influence on the transition state geometry and energy. Computational analysis can reveal how the catalyst stabilizes the transition state, for instance, through hydrogen bonding or by acting as a nucleophilic catalyst.

In the context of polymerization reactions, where derivatives of this compound might be used as monomers, computational modeling can help in designing appropriate catalysts to control the polymer's molecular weight, tacticity, and other properties. These studies can screen potential catalysts in silico before their experimental validation, saving time and resources.

Molecular Modeling and Docking Studies (focused on intermolecular interactions for material design)

Molecular modeling and docking studies are pivotal in the rational design of new materials based on this compound. These techniques allow for the visualization and quantification of intermolecular interactions that govern the assembly of molecules in the solid state or in composite materials.

The presence of an amino group (a hydrogen bond donor), an ester group (a hydrogen bond acceptor), and an aromatic ring (capable of π-π stacking) in this compound suggests its potential for forming well-defined supramolecular structures. Molecular modeling can predict the most stable packing arrangements in a crystal lattice, which is fundamental for understanding and predicting physical properties like melting point, solubility, and mechanical strength.

Docking studies can be employed to investigate how this compound interacts with other molecules or surfaces. For example, in the design of a polymer composite, docking simulations could predict the binding affinity and orientation of the molecule at the interface with a polymer matrix. This information is vital for designing materials with enhanced properties, such as improved adhesion or thermal stability. A study on a novel organic salt synthesized from benzylamine (B48309) and an acidic component utilized Hirshfeld surface analysis and quantum chemical calculations to understand the noncovalent interactions responsible for crystal packing. nih.gov

Potential Intermolecular Interactions for Material Design:

| Interaction Type | Functional Groups Involved | Potential Impact on Material Properties |

| Hydrogen Bonding | Amino group (donor) with ester carbonyl (acceptor) of another molecule | Enhanced thermal stability, directional self-assembly |

| π-π Stacking | Aromatic rings of adjacent molecules | Improved charge transport in organic electronics |

| van der Waals Forces | Ethyl and methyl groups | Influences crystal packing density and solubility |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of this compound.

DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be estimated with a high degree of accuracy. These predictions are invaluable for assigning the peaks in an experimental NMR spectrum and for confirming the molecular structure. The accuracy of these predictions can be further improved by considering solvent effects and by using specialized functionals. comporgchem.comnih.gov For complex molecules, computational prediction of NMR shifts has been shown to be a valuable tool for distinguishing between possible diastereomers. comporgchem.com

Similarly, the vibrational frequencies in an infrared (IR) spectrum can be calculated using computational methods. These calculations provide the positions and intensities of the vibrational bands, which correspond to the stretching, bending, and other vibrational modes of the molecule's functional groups. Comparing the predicted IR spectrum with the experimental one can help in the identification and characterization of the compound.

Predicted Spectroscopic Data (Illustrative):

| Parameter | Predicted Value (Illustrative) |

| ¹H NMR Chemical Shift (ppm) - Aromatic Protons | 6.5 - 7.5 |

| ¹H NMR Chemical Shift (ppm) - NH₂ Protons | 3.5 - 4.5 |

| ¹³C NMR Chemical Shift (ppm) - Carbonyl Carbon | 165 - 175 |

| IR Frequency (cm⁻¹) - N-H Stretch | 3300 - 3500 |

| IR Frequency (cm⁻¹) - C=O Stretch | 1700 - 1730 |

| Note: These are typical ranges and not specific calculated values for this compound. |

Structure-Property Relationship (SPR) Investigations

Structure-Property Relationship (SPR) studies, often facilitated by computational methods, aim to establish a correlation between the molecular structure of a compound and its macroscopic properties. For this compound, SPR investigations can predict how modifications to its structure would affect its physical, chemical, and even biological properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques that use statistical methods to correlate molecular descriptors with specific properties. These descriptors, which can be calculated from the molecular structure, can represent various aspects of the molecule, such as its size, shape, hydrophobicity, and electronic properties. nih.govsnv63.ru

For example, a QSPR model could be developed to predict the solubility of derivatives of this compound in different solvents. By systematically changing the substituents on the aromatic ring and calculating the corresponding molecular descriptors, a mathematical model can be built to predict the solubility of new, unsynthesized derivatives. Such models are highly valuable in the fields of materials science and drug discovery for screening large libraries of virtual compounds and prioritizing the most promising candidates for synthesis and experimental testing. uni-bonn.de Studies on substituted benzoic acids have shown that the nature and position of substituents significantly influence their binding to proteins, highlighting the importance of SPR in drug design. nih.gov Similarly, the photophysical and electronic properties of isomers can be finely tuned by positional changes of functional groups, demonstrating a clear structure-property relationship. rsc.org

Applications of Methyl 5 Amino 2 Ethylbenzoate in Advanced Chemical Synthesis and Materials Science

Role as Synthetic Intermediate in the Preparation of Complex Organic Molecules

The reactivity of the amino group and the potential for modification of the ester and ethyl groups make Methyl 5-amino-2-ethylbenzoate a key starting material in multi-step organic synthesis.

In the realm of fine chemical synthesis, this compound serves as a crucial precursor for the production of a variety of complex organic molecules. The amino group can be readily diazotized and subsequently replaced by a wide range of functional groups, or it can undergo acylation, alkylation, and condensation reactions. For instance, related aminobenzoate derivatives are utilized in the synthesis of pharmaceutical intermediates. A notable example is the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines, where an aminobenzoate derivative is a key component in forming the isoindoline (B1297411) ring system. google.com While direct synthesis examples for this compound are not extensively documented in publicly available literature, its structural similarity to other aminobenzoates used in pharmaceutical synthesis, such as in the preparation of 5-[[[(2S)-2-amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid, highlights its potential as a valuable intermediate. youtube.comgoogle.com